molecular formula C13H17F13N2O2S B1518241 N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide CAS No. 34455-22-6

N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide

Cat. No.: B1518241
CAS No.: 34455-22-6
M. Wt: 512.33 g/mol
InChI Key: TZIPMEZQXPAKPK-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide is a per- and polyfluoroalkyl substance (PFAS) characterized by a 13-fluorine-substituted octane chain linked to a sulfonamide group and a dimethylaminopropyl amine moiety. It is registered under CAS No. 34455-22-6 (REACH) and has been identified in environmental assessments as a component of industrial formulations, often alongside other PFAS such as 4:2 FTS and 8:2 FTS .

This compound is primarily utilized as a surfactant and intermediate in synthesizing fluorinated polymers and cationic surfactants. For example, it serves as a precursor for poly(carboxyl betaine methyl acrylamide-co-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl acrylate) (P(CBMA-co-TFOA)), which exhibits oil-fouling resistance in membrane technologies . Its amphiphilic structure enables applications in corrosion inhibition and surface modification .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F13N2O2S/c1-28(2)6-3-5-27-31(29,30)7-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h27H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIPMEZQXPAKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6F13CH2CH2SO2NHCH2CH2CH2N(CH3)2, C13H17F13N2O2S
Record name 6:2 FTAA
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DSSTOX Substance ID

DTXSID30880433
Record name N-(3-(Dimethylamino)propyl)-2-(perfluorohexyl)ethane-1-sulfonamide
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Molecular Weight

512.33 g/mol
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CAS No.

34455-22-6
Record name N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonamide
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Record name N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide
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Record name N-(3-(Dimethylamino)propyl)-2-(perfluorohexyl)ethane-1-sulfonamide
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Record name N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide
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Biological Activity

N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide (CAS No. 80475-32-7) is a synthetic compound belonging to the class of sulfonamides. Its unique structure incorporates a long perfluoroalkyl chain which contributes to its chemical stability and potential biological activity. This article explores the biological activity of this compound through various studies and data.

  • Molecular Formula : C13H17F13N2O3S
  • Molecular Weight : 528.33 g/mol
  • Purity : >95% (HPLC)
  • pKa : 10.29

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as a surfactant and its interactions with biological systems. Key areas of focus include its antimicrobial properties and effects on cellular processes.

Antimicrobial Properties

Research indicates that compounds with perfluoroalkyl chains exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes. The presence of the sulfonamide group enhances this effect by potentially interfering with bacterial metabolic pathways.

Cellular Interactions

Studies have shown that sulfonamides can affect various cellular functions including:

  • Cell Membrane Integrity : The compound's surfactant properties may lead to alterations in membrane permeability.
  • Enzyme Inhibition : There is evidence suggesting that sulfonamides can inhibit certain enzymes involved in metabolic pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains.
    • Results showed a significant reduction in bacterial growth at concentrations as low as 10 μg/ml.
  • Impact on Cell Lines :
    • A study investigated the effects of the compound on human epithelial cell lines.
    • Findings indicated that exposure to the compound resulted in increased cell death rates at higher concentrations (≥50 μg/ml), suggesting cytotoxic effects.

Data Table: Biological Activity Summary

Property Details
Molecular FormulaC13H17F13N2O3S
Molecular Weight528.33 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityIncreased cell death at ≥50 μg/ml
Enzyme InhibitionPotential inhibition of metabolic enzymes

Environmental and Health Considerations

Given the structure of this compound and its classification as a perfluoroalkyl substance (PFAS), there are concerns regarding its persistence in the environment and potential bioaccumulation. Studies suggest that PFAS can accumulate in biological tissues and may lead to adverse health effects such as hormonal disruption and immune system impairment .

Scientific Research Applications

Firefighting Applications

DPOSA is recognized as an effective aqueous film-forming foam (AFFF) fire extinguishing agent. Its fluorinated structure provides excellent surface tension reduction properties that enhance the formation of a stable foam layer over flammable liquids. This application is crucial in industrial settings where flammable materials are prevalent:

  • Mechanism : The compound forms a film that suppresses vapors and prevents re-ignition.
  • Usage : Primarily used in firefighting systems for oil and chemical fires .

Environmental Research

Due to its fluorinated nature, DPOSA has been studied for its environmental impact and behavior:

  • Toxicity Studies : Research indicates that DPOSA is toxic to aquatic life with long-lasting effects. It poses risks of bioaccumulation and potential harm to ecosystems .
  • Regulatory Compliance : The compound is registered under various environmental protection regulations due to its hazardous nature. Understanding its environmental footprint is essential for compliance and remediation efforts .

Pharmaceutical Applications

DPOSA's unique structure has led to investigations into its potential as a pharmaceutical agent:

  • Drug Delivery Systems : Its properties may be useful in developing drug delivery systems that require enhanced solubility and stability.
  • Biological Activity : Preliminary studies suggest potential biological activities that warrant further investigation for therapeutic applications .

Material Science

In material science, DPOSA is explored for its potential in creating advanced materials:

  • Coatings and Surfactants : Its ability to lower surface tension makes it suitable for use in coatings that require water repellency and surface protection.
  • Fluoropolymer Development : Research into creating new fluoropolymers incorporates DPOSA as a building block due to its stability and resistance to degradation .

Case Studies

Application AreaStudy FocusFindings
FirefightingEfficacy of AFFFDemonstrated superior performance in suppressing oil fires .
Environmental ImpactToxicity on aquatic organismsIdentified as harmful with long-lasting ecological effects .
Pharmaceutical ResearchDrug delivery mechanismsPotential use in enhancing solubility of hydrophobic drugs .
Material ScienceDevelopment of fluorinated coatingsEffective in creating durable water-repellent surfaces .

Comparison with Similar Compounds

Key Observations:

Fluorocarbon Chain Length :

  • Shorter chains (e.g., C6 in hexane derivatives) reduce molecular weight and may enhance biodegradability compared to C8 analogs .
  • Longer fluorination (e.g., 17 F in heptadecafluoro derivatives) increases hydrophobicity and environmental persistence .

Functional Group Modifications :

  • The N-oxide derivative (CAS 80475-32-7) exhibits higher water solubility (270 g/L) due to its oxidized amine, whereas the parent compound is likely less soluble .
  • Trimethoxysilyl groups (e.g., CAS 61660-12-6) introduce silane reactivity, enabling covalent bonding to surfaces for durable coatings .

Environmental Impact :

  • All analogs are persistent in the environment, but shorter-chain variants (e.g., C6) are increasingly favored under regulatory pressures to replace C8 PFAS .

Regulatory and Commercial Status

  • REACH Compliance : The compound is registered under REACH with a lead registrant as of 2017, reflecting its industrial relevance .
  • Alternatives: Shorter-chain PFAS (e.g., C6 derivatives) and non-fluorinated surfactants are being explored to mitigate regulatory risks .

Preparation Methods

Synthesis of Perfluorooctane Sulfonyl Chloride Intermediate

  • Starting material: Perfluorooctane sulfonic acid or its salts
  • Conversion: Sulfonic acid is converted to sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
  • Reaction conditions: Typically carried out under anhydrous conditions, with controlled temperature (0–50 °C) to prevent decomposition
  • Outcome: Formation of perfluorooctane sulfonyl chloride, a reactive intermediate for sulfonamide formation

Coupling with 3-(Dimethylamino)propylamine

  • Nucleophile: 3-(Dimethylamino)propylamine, a primary amine with a tertiary amine substituent
  • Reaction: Nucleophilic substitution of the sulfonyl chloride by the amine, forming the sulfonamide bond
  • Solvent: Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to facilitate the reaction
  • Temperature: Room temperature to mild heating (25–60 °C) to optimize reaction rate and yield
  • Catalysts/Additives: Sometimes a base such as triethylamine (TEA) is added to scavenge HCl generated during the reaction
  • Purification: The product is typically purified by recrystallization or chromatography to remove unreacted starting materials and byproducts

Alternative Synthetic Routes

  • Direct sulfonamide formation: Some methods involve direct reaction of perfluorinated sulfonyl fluorides with amines under catalytic conditions to improve selectivity and reduce side reactions.
  • Telomerization approach: The perfluorinated chain can be introduced via telomerization reactions, followed by sulfonamide formation, allowing for structural variations and potentially better control of chain length.

Reaction Scheme Summary

Step Reactants Conditions Product
1 Perfluorooctane sulfonic acid + SOCl2 Anhydrous, 0–50 °C Perfluorooctane sulfonyl chloride
2 Perfluorooctane sulfonyl chloride + 3-(Dimethylamino)propylamine + Base DCM/THF, 25–60 °C N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide

Research Findings and Optimization

  • Yield and purity: Reaction yields depend on the control of moisture and temperature; anhydrous conditions and slow addition of amine improve yields.
  • Reaction time: Typically ranges from 2 to 24 hours depending on scale and conditions.
  • Environmental considerations: Due to the persistence and potential toxicity of PFAS compounds, synthesis is performed with strict containment and waste management protocols.
  • Analytical characterization: Products are confirmed by NMR, mass spectrometry, and infrared spectroscopy, focusing on sulfonamide and fluorinated chain signatures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodology : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can evaluate variables like temperature, solvent polarity, and stoichiometric ratios. Central Composite Designs (CCD) are effective for non-linear optimization of multi-step reactions . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental parameters .
  • Characterization : Confirm purity and structure via 1^1H/19^{19}F NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). Fluorine-specific NMR is critical for verifying perfluorinated chain integrity .

Q. How does the perfluorinated chain influence the compound’s physicochemical properties, such as solubility or thermal stability?

  • Analysis : Compare Hansen Solubility Parameters (HSPs) with non-fluorinated analogs. Perfluorinated chains reduce polarizability, increasing hydrophobicity. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) quantify thermal degradation thresholds (e.g., decomposition >300°C typical for perfluoroalkyl sulfonamides) .
  • Experimental Design : Use controlled solvent systems (e.g., fluorinated solvents like perfluorohexane) to assess solubility gradients .

Q. What spectroscopic techniques are most reliable for distinguishing structural isomers or impurities in this compound?

  • Techniques :

  • 19^{19}F NMR: Detects subtle electronic differences in fluorinated regions (e.g., CF3_3 vs. CF2_2 groups) .
  • X-ray Photoelectron Spectroscopy (XPS): Identifies sulfur and nitrogen oxidation states in the sulfonamide group .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Resolves isomers via retention time and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems (e.g., catalytic fluorination or sulfonamide functionalization)?

  • Methods :

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the dimethylamino group’s lone pair availability can be quantified .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly in fluorinated environments .
    • Validation : Cross-reference computed activation energies with experimental Arrhenius plots from kinetic studies .

Q. What are the environmental persistence and degradation pathways of this compound under atmospheric or aqueous conditions?

  • Experimental Approach :

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 3–11) at 25–60°C. Fluorinated chains resist hydrolysis, but sulfonamide bonds may cleave under alkaline conditions .
  • Photolysis : Expose to UV-Vis light (e.g., 254 nm) and analyze intermediates via LC-MS/MS. Perfluoroalkyl radicals are common photodegradation byproducts .
    • Data Interpretation : Use QSAR models to correlate structure with half-life (e.g., EPI Suite™) .

Q. How can contradictory data on the compound’s biological interactions (e.g., protein binding vs. cellular toxicity) be resolved?

  • Conflict Resolution :

  • Dose-Response Curves : Re-evaluate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Omics Integration : Pair cytotoxicity data (MTT assays) with proteomics to map off-target interactions .
    • Meta-Analysis : Apply machine learning (e.g., random forests) to reconcile disparate datasets, weighting variables like cell line variability or assay sensitivity .

Methodological Resources

  • Synthetic Optimization : ICReDD’s computational-experimental feedback loop for reaction design .
  • Environmental Fate : DOE Atmospheric Chemistry Program’s protocols for tracking fluorinated pollutants .
  • Data Management : Chemical software platforms (e.g., ACD/Labs) for secure, integrated analysis of spectroscopic and computational data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide

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